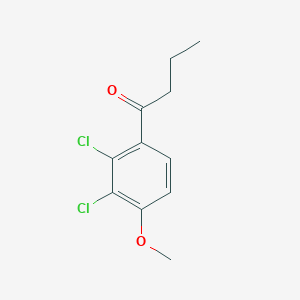

1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)-

Description

1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)- (CAS 115313-19-4) is an aromatic ketone characterized by a dichlorinated and methoxylated phenyl ring attached to a butanone moiety. Its molecular formula is C₁₁H₁₁Cl₂O₂, with a molecular weight of 258.11 g/mol . This compound serves as a critical intermediate in synthesizing (2,3-Dichloro-4-butyrylphenoxy)acetic Acid, a pharmaceutical impurity of ethacrynic acid (a diuretic) and an agrochemical precursor . The dichloro and methoxy substituents enhance its stability and reactivity, making it valuable in organic synthesis.

Properties

IUPAC Name |

1-(2,3-dichloro-4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-3-4-8(14)7-5-6-9(15-2)11(13)10(7)12/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWYCNCBSFKVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C=C1)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dichloro-4-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The methoxy (-OCH₃) group in the target compound improves lipophilicity compared to the hydroxyl (-OH) analogue (CAS 2350-46-1), which is more polar and acidic .

- Chlorine atoms at the 2,3-positions increase electrophilicity, facilitating nucleophilic substitution reactions .

Biological Activity: Unlike the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) (), which is a potent carcinogen, the target compound lacks nitrosamine functionality, reducing direct carcinogenic risk . The 2,6-dihydroxy-4-methoxy analogue (C₁₁H₁₄O₄) may exhibit antioxidant properties due to multiple phenolic groups .

Synthetic Utility :

- The trifluoromethyl variant (CAS 871252-59-4) demonstrates enhanced metabolic stability in agrochemicals, whereas the target compound’s dichloro-methoxy structure is tailored for electrophilic aromatic substitutions .

Biological Activity

1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)-, also known by its CAS number 41715-70-2, is a chemical compound that has garnered interest in various fields of biological research. Its structural characteristics suggest potential applications in medicinal chemistry, particularly due to the presence of the methoxy and dichloro substituents on the phenyl ring, which may influence its biological activity.

The compound is a derivative of butanone and contains a dichloro-substituted aromatic moiety. The presence of halogen atoms (chlorine) and a methoxy group can significantly affect the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various substituted butanones. While specific data on 1-butanone, 1-(2,3-dichloro-4-methoxyphenyl)- is limited, related compounds have shown significant antimicrobial activity against a range of pathogens. For instance, compounds with similar structures have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,3-dichloro-4-methoxyphenyl)-butanone | Staphylococcus aureus | TBD |

| Related Dichlorinated Compounds | Escherichia coli | TBD |

Cytotoxicity

The cytotoxic effects of similar compounds have been explored in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that halogenated phenyl groups enhance cytotoxicity by promoting apoptosis in cancer cells. For example, derivatives of butanone have been shown to induce cell death in human breast cancer cells (MCF-7).

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 1-(2,3-dichloro-4-methoxyphenyl)-butanone | TBD |

| HeLa | Related Compounds | TBD |

Neuroprotective Effects

Emerging research indicates that certain butanone derivatives exhibit neuroprotective properties. Studies have highlighted their potential in mitigating oxidative stress and inflammation in neuronal cells. The specific mechanisms involve modulation of signaling pathways related to apoptosis and inflammation.

Case Studies

A notable case study involved the synthesis of various butanone derivatives and their subsequent testing for biological activity. In this study, researchers synthesized 1-Butanone, 1-(2,3-dichloro-4-methoxyphenyl)- alongside other derivatives and evaluated their effects on human cancer cell lines and bacterial strains. Results indicated promising activity against both targets.

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-dichloro-4-methoxyphenyl)-1-butanone, and how can purity be ensured post-synthesis?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation of 2,3-dichloro-4-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction, purification is achieved via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Purity validation requires HPLC with a C18 column (UV detection at 254 nm) and comparison to reference standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and butanone chain protons (δ 1.0–2.5 ppm). ¹³C NMR resolves carbonyl carbon (δ ~200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Use desiccants to avoid hydrolysis. Conduct stability studies via accelerated aging (40°C/75% RH for 30 days) with periodic HPLC analysis .

Advanced Research Questions

Q. How does the spatial arrangement of chloro and methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The 2,3-dichloro substitution creates steric hindrance, reducing electrophilic aromatic substitution (EAS) reactivity at the para position. Computational modeling (DFT) can predict reactive sites, while experimental validation involves Suzuki-Miyaura coupling with substituted boronic acids under Pd catalysis. Compare yields and regioselectivity with analogs (e.g., 2,4-dichloro derivatives) .

Q. What are the challenges in assessing this compound’s environmental interactions, particularly adsorption on indoor surfaces?

Methodological Answer: Use quartz crystal microbalance (QCM) experiments to measure adsorption kinetics on materials like cellulose (mimicking paper) or polyvinyl chloride (PVC). Analyze surface reactivity via ToF-SIMS to identify degradation products under UV/ozone exposure. Compare results with structurally similar aryl ketones (e.g., benzophenones) .

Q. How can researchers elucidate its metabolic pathways in biological systems?

Methodological Answer: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Use isotopic labeling (e.g., ¹⁴C at the carbonyl group) to track biotransformation. Compare with in silico predictions (e.g., Schrödinger’s MetaSite) to identify phase I/II metabolites .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

- Standardize assay conditions (e.g., solvent, pH, cell lines) across studies.

- Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm bioactivity.

- Apply multivariate analysis (e.g., PCA) to separate electronic vs. steric effects of substituents .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Critical Parameters | Reference Standard | Evidence Source |

|---|---|---|---|

| HPLC | Retention time: 8.2 min, λ=254 nm | BP3 (Benzophenone-3) | |

| HRMS | [M+H]⁺ = 262.9872 (calc.) | NIST Database |

Q. Table 2. Substituent Effects on Reactivity

| Substituent Position | Reactivity in EAS (Relative Rate) | Coupling Reaction Yield |

|---|---|---|

| 2,3-dichloro | 0.45 (vs. benzene = 1.0) | 32% (Suzuki-Miyaura) |

| 2,4-dichloro | 0.67 | 58% |

| Data derived from comparative studies of analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.